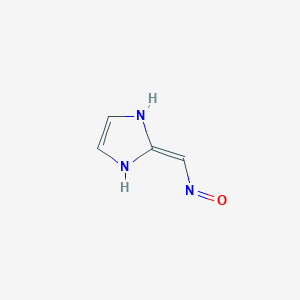

1H-Imidazole-2-carboxaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1H-imidazol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKWQRUCZNBSDY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1H-Imidazole-2-carboxaldehyde Oxime. The synthesis is presented as a two-part process, beginning with the preparation of the precursor, 1H-Imidazole-2-carboxaldehyde, followed by its conversion to the target oxime. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to ensure clarity and reproducibility for research and development applications.

Part 1: Synthesis of the Intermediate: 1H-Imidazole-2-carboxaldehyde

The initial phase of the synthesis focuses on the preparation of 1H-Imidazole-2-carboxaldehyde. The following protocol is adapted from a procedure published in Organic Syntheses[1]. This method utilizes inexpensive, commercially available starting materials to produce the intermediate aldehyde in high yields[1].

The synthesis involves the hydrolysis of a protected imidazole precursor. A solution of 2-(1,3-dibenzoylimidazolidin-2-yl) imidazole hydrochloride in concentrated hydrochloric acid is refluxed, leading to the removal of the protecting groups and subsequent crystallization of the desired aldehyde[1].

-

Hydrolysis: A solution of 19.1 g (0.05 mol) of dry 2-(1,3-dibenzoylimidazolidin-2-yl) imidazole hydrochloride is prepared in 200 mL of concentrated hydrochloric acid. This mixture is refluxed for 22 hours[1].

-

Isolation of Intermediate: The mixture is then chilled on ice, which causes benzoic acid to precipitate. The benzoic acid is removed by filtration[1].

-

Evaporation and Digestion: The filtrate is evaporated to leave a residue. This residue is first digested with 100 mL of 95% ethyl alcohol and then cooled on ice[1]. Any remaining solids, primarily ethylenediamine dihydrochloride, are filtered off[1].

-

Crystallization: The solvent from the filtrate is removed under reduced pressure, leaving a solid residue. This residue is dissolved in 40 mL of water[1].

-

Final Product Precipitation: Solid sodium bicarbonate is added to the aqueous solution until foaming ceases. This neutralizes the solution and causes the 1H-Imidazole-2-carboxaldehyde to crystallize out of the solution[1].

-

Purification: The crystallized product is collected. For analytical purity, the material can be recrystallized from water[1].

| Parameter | Value | Source |

| Molecular Formula | C₄H₄N₂O | [2] |

| Molecular Weight | 96.09 g/mol | [2] |

| CAS Number | 10111-08-7 | [2] |

| Melting Point | 206–207 °C (recrystallized) | [1] |

| Appearance | Crystalline Solid | [1] |

Part 2: Synthesis of this compound

The second part of the process involves the conversion of the synthesized aldehyde into the target oxime. This procedure is a standard oximation reaction, adapted from classical methods for preparing oximes from carbonyl compounds[3]. The reaction involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base[3].

1H-Imidazole-2-carboxaldehyde is reacted with hydroxylamine hydrochloride. A base, such as pyridine, is used to neutralize the HCl salt and facilitate the nucleophilic attack of the hydroxylamine on the aldehyde's carbonyl carbon, forming the oxime.

Caption: Workflow for the synthesis of this compound.

-

Reactant Mixture: In a suitable reaction flask, combine 1H-Imidazole-2-carboxaldehyde, hydroxylamine hydrochloride, ethanol, and pyridine[3].

-

Reaction: Reflux the mixture on a water bath for approximately 15 to 60 minutes. The progress of the reaction can be monitored by thin-layer chromatography[3].

-

Crystallization: Upon completion, allow the reaction mixture to cool. The desired this compound should crystallize from the solution[3].

-

Isolation: Filter the solid product from the cooled mixture[3].

-

Purification: To remove residual pyridine, the collected solid can be treated with a dilute acid (via salt formation) and then washed. Further purification can be achieved by recrystallizing the product from ethanol[3].

| Parameter | Value | Source |

| Molecular Formula | C₄H₅N₃O | [4] |

| Molecular Weight | 111.10 g/mol | [4] |

| CAS Number | 127020-07-9 | [4][5] |

| Appearance | Solid (expected) | |

| InChIKey | UFKWQRUCZNBSDY-XVNBXDOJSA-N | [4] |

Overall Synthesis Pathway Diagram

The following diagram illustrates the logical relationship between the two main stages of the synthesis.

Caption: Two-part synthesis pathway from starting materials to the final oxime product.

References

A Technical Guide to 1H-Imidazole-2-carboxaldehyde Oxime: Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1H-Imidazole-2-carboxaldehyde oxime, a heterocyclic compound of interest in medicinal chemistry. Imidazole derivatives are known for a wide range of biological activities, including as enzyme inhibitors.[1][2] Oximes are also recognized for their therapeutic potential, including anticancer and anti-inflammatory properties.[3] This guide details the molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a thorough summary of its spectroscopic characterization data. The information is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 127020-07-9) is a small organic molecule with the molecular formula C4H5N3O.[4] The structure features an imidazole ring functionalized with an oxime group at the 2-position. A key structural feature is the existence of syn and anti geometric isomers due to the C=N double bond of the oxime moiety. These isomers are observable and distinguishable through spectroscopic methods like Nuclear Magnetic Resonance (NMR).[5] In solutions like DMSO-d6, the syn to anti isomer ratio is approximately 60:40.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 127020-07-9 | [4][6] |

| Molecular Formula | C4H5N3O | [4] |

| Molecular Weight | 111.102 g/mol | [4] |

| Melting Point | 171-172 °C | [5] |

| LogP | 0.21780 | [4] |

| Polar Surface Area (PSA) | 61.27 Ų | [4] |

Synthesis of this compound

The synthesis of this compound is achieved through the condensation of its corresponding aldehyde precursor, 1H-imidazole-2-carbaldehyde, with hydroxylamine.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from published literature for the synthesis of this compound.[5]

-

Dissolution: Dissolve 1H-imidazole-2-carbaldehyde (2.0 g, 20.8 mmol) in dry ethanol (320 mL).

-

Addition of Reagents: Add sodium carbonate (1.0 g) and hydroxylamine hydrochloride (1.5 g, 21.6 mmol) to the solution.

-

Reaction: Reflux the mixture for 2 hours.

-

Solvent Removal: After the reaction is complete, evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product using Thin-Layer Chromatography (TLC) on silica gel with a mobile phase of CH2Cl2/methanol (90:10 v/v) to yield the pure oxime.

Spectroscopic and Analytical Data

The structural confirmation of this compound is primarily based on NMR spectroscopy and elemental analysis. The presence of both syn and anti isomers results in distinct signals in both ¹H and ¹³C NMR spectra.[5]

Table 2: ¹H-NMR Spectroscopic Data (DMSO-d6, 300 MHz) [5]

| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Syn | 7.07 | Singlet | 2H | H4/H5 (Imidazole) |

| 7.94 | Singlet | 1H | -CH=N- | |

| 11.37 | Singlet | 1H | -OH | |

| Anti | 7.12 | Singlet | 2H | H4/H5 (Imidazole) |

| 7.44 | Singlet | 1H | -CH=N- | |

| 12.11 | Broad Singlet | 1H | -OH | |

| Both | 12.37 | Broad Singlet | 2H | -NH (Imidazole Tautomers) |

Table 3: ¹³C-NMR Spectroscopic Data (DMSO-d6, 75 MHz) [5]

| Isomer | Chemical Shift (δ, ppm) | Assignment |

| Syn | 124.2 | C4/C5 |

| 140.3 | C=NOH | |

| 140.9 | C2 | |

| Anti | 124.2 | C4/C5 |

| 136.9 | C=NOH | |

| 138.6 | C2 |

Table 4: Elemental Analysis Data [5]

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 43.24 | 43.30 |

| Hydrogen (H) | 4.54 | 4.48 |

| Nitrogen (N) | 37.82 | 37.78 |

Potential Biological Significance and Applications

While specific biological pathway studies for this compound are not widely published, its structural components suggest significant potential for drug development. The precursor, 1H-imidazole-2-carbaldehyde, is known to be an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important target for type-2 diabetes.[1] Furthermore, imidazole-based compounds have been successfully developed as potent inhibitors of VIM-type metallo-β-lactamases, which are responsible for carbapenem resistance in bacteria.[2] The oxime moiety itself is a valuable pharmacophore, known to enhance the biological activity of parent compounds and contribute to anticancer and anti-inflammatory effects.[3] A likely mechanism of action for this class of compounds is enzyme inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 127020-07-9 [chemicalbook.com]

Spectroscopic Profile of 1H-Imidazole-2-carboxaldehyde Oxime: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Imidazole-2-carboxaldehyde oxime, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound. Due to the existence of syn and anti isomers, the NMR data reflects a mixture of these two forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies in DMSO-d6 and acetone-d6 have shown that this compound exists as a mixture of syn and anti isomers, with a ratio of approximately 60:40 in both solvents.[1] The proton tautomerism rate is noted to be higher in acetone-d6.[1]

Table 1: ¹H NMR Spectral Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| Imidazole Ring Protons | --- | --- | --- | Two well-resolved signals are observed for each of the syn and anti isomers.[1] |

| Oxime OH | --- | --- | --- | Signal assignment for each isomer can be determined using HMBC techniques at low temperature.[1] |

| Imidazole NH | --- | --- | --- | Exchangeable proton. |

| Aldoxime CH | --- | --- | --- | --- |

Note: Specific chemical shifts and coupling constants for all protons are not fully detailed in the available literature. 2D NMR techniques such as HMBC were used for unequivocal assignment of signals to the syn/anti isomers.[1]

Table 2: ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) in DMSO-d6 | Notes |

| C2 | --- | --- |

| C4/C5 | Broad signals observed at lower temperatures, coalescing into a single signal at 298 K in acetone-d6 due to proton tautomerism.[1] | A 13C NMR spectrum in DMSO-d6 is available in the literature.[1] |

| C=N (oxime) | --- | --- |

Note: A definitive list of ¹³C chemical shifts is not available in the cited literature. The presence of syn- and anti-isomers leads to a more complex spectrum.[1]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (oxime) | 3600-3200 | Broad |

| N-H stretch (imidazole) | 3300-3100 | Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=N stretch (oxime) | 1680-1620 | Medium |

| C=N stretch (imidazole ring) | 1600-1475 | Medium to Strong |

| C=C stretch (imidazole ring) | 1475-1400 | Medium to Strong |

| N-O stretch | 960-930 | Medium |

Mass Spectrometry (MS)

A specific mass spectrum for this compound has not been identified in the literature. The expected molecular ion peak and potential fragmentation patterns are outlined below. The molecular formula is C₄H₅N₃O, with a molecular weight of 111.10 g/mol .

Table 4: Expected Mass Spectrometry Data

| m/z Value | Ion | Notes |

| 111 | [M]⁺ | Molecular ion peak. |

| 94 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 81 | [M-NO]⁺ | Loss of nitric oxide. |

| 68 | [C₃H₄N₂]⁺ | Imidazole ring fragment. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans compared to ¹H NMR.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

2D NMR (Optional but Recommended): To aid in structural elucidation and distinguish between isomers, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Peak Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

References

An In-Depth Technical Guide to 1H-Imidazole-2-carboxaldehyde oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Imidazole-2-carboxaldehyde oxime, a molecule of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a detailed synthesis protocol, and explores its potential biological significance based on the activities of its structural precursors and related compounds.

Physicochemical and Identification Properties

This compound is a small heterocyclic compound. Its CAS number is 127020-07-9.[1][2][3] The fundamental properties of this compound are summarized in the table below, providing a snapshot for researchers.

| Property | Value | Source |

| CAS Number | 127020-07-9 | [1][2][3] |

| Molecular Formula | C4H5N3O | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| Polar Surface Area (PSA) | 61.27 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.21780 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between its aldehyde precursor, 1H-Imidazole-2-carboxaldehyde, and hydroxylamine. This is a standard method for the formation of oximes.[4][5][6] A yield of 83.0% has been reported for this conversion.[1]

This protocol is based on established methods for oxime formation from aldehydes.[4][5][6]

Materials:

-

1H-Imidazole-2-carboxaldehyde

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Pyridine or Sodium Bicarbonate (as a base)

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or water bath

-

Standard laboratory glassware for filtration and purification

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of 1H-Imidazole-2-carboxaldehyde in 20 mL of ethanol.

-

Addition of Hydroxylamine: In a separate beaker, prepare a solution of 1.5 equivalents of hydroxylamine hydrochloride in a minimal amount of water. Add this solution to the stirred solution of the aldehyde.

-

Base Addition: Slowly add a base, such as pyridine (2.0 equivalents), to the reaction mixture to neutralize the HCl salt of hydroxylamine and catalyze the reaction. Alternatively, an aqueous solution of sodium bicarbonate can be used until the cessation of gas evolution.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-80°C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

The workflow for this synthesis is illustrated in the diagram below.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the activities of its precursor and the broader class of imidazole and oxime compounds suggest promising areas for investigation.

1. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): The aldehyde precursor, 1H-Imidazole-2-carboxaldehyde, is known as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[7] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for the treatment of type 2 diabetes and obesity. It is plausible that the oxime derivative may retain or have modified activity at this target.

2. Broad-Spectrum Biological Activities of Imidazoles: The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[8][9] Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including:

3. Role of the Oxime Functional Group: The introduction of an oxime group can significantly alter the biological activity of a parent molecule. Oximes can introduce new hydrogen bonding capabilities and polarity, which may lead to different interactions with biological targets compared to the parent aldehyde.[14]

Given the role of the precursor as a PTP1B inhibitor, a potential signaling pathway for investigation is the insulin signaling pathway. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), thus attenuating the downstream signal. An inhibitor of PTP1B would enhance this pathway.

The diagram below illustrates a simplified representation of the insulin signaling pathway and the role of PTP1B.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 127020-07-9 [chemicalbook.com]

- 3. This compound | 127020-07-9 [m.chemicalbook.com]

- 4. ajol.info [ajol.info]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmacyjournal.net [pharmacyjournal.net]

- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jchemrev.com [jchemrev.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Imidazole-Based Oximes: Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive literature review of imidazole-based oximes, a class of heterocyclic compounds with significant therapeutic potential. The document covers their synthesis, biological activities as cholinesterase reactivators, and their emerging roles as anticancer and antiviral agents. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of their mechanisms of action and experimental design.

Introduction to Imidazole-Based Oximes

Imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1] The incorporation of an oxime functional group (-C=N-OH) into the imidazole scaffold gives rise to imidazole-based oximes, which have garnered significant attention, particularly as reactivators of organophosphate-inhibited acetylcholinesterase (AChE).[2][3] This guide delves into the chemistry and pharmacology of these promising compounds.

Synthesis of Imidazole-Based Oximes

The synthesis of imidazole-based oximes typically involves a multi-step process, starting with the appropriate imidazole precursor. A general synthetic route to N-alkyl imidazole-2-aldoximes is outlined below.

Experimental Protocol: Synthesis of N-Alkyl Imidazole-2-Aldoximes

Step 1: N-Alkylation of Imidazole

A common method for the N-alkylation of imidazole involves the reaction of imidazole with an alkyl halide in the presence of a base.

-

Materials: Imidazole, alkyl halide (e.g., 1-bromobutane), sodium hydroxide or potassium hydroxide, tetrahydrofuran (THF).

-

Procedure:

-

To a reaction vessel, add imidazole and an equimolar amount of powdered sodium hydroxide.

-

Add THF as the solvent.

-

Add the desired alkyl halide (1.1 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 4-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-alkylimidazole.

-

Purify the product by vacuum distillation or column chromatography.

-

Step 2: Formylation of N-Alkylimidazole

This step is not explicitly detailed in the provided search results but is a necessary transformation to obtain the aldehyde precursor for the oxime. This would typically be achieved through a Vilsmeier-Haack or similar formylation reaction.

Step 3: Oximation of N-Alkyl-2-Formylimidazole

The final step involves the conversion of the aldehyde to an oxime using hydroxylamine.

-

Materials: N-alkyl-2-formylimidazole, hydroxylamine hydrochloride, sodium carbonate, water, ethanol.

-

Procedure:

-

Dissolve the N-alkyl-2-formylimidazole in a mixture of ethanol and water.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the ethanol by evaporation.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting imidazole-based oxime by recrystallization or column chromatography.

-

Biological Activity of Imidazole-Based Oximes

Cholinesterase Reactivators

Organophosphate (OP) compounds, including nerve agents and pesticides, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to a cholinergic crisis.[3] Oximes are used as antidotes to reactivate the inhibited enzyme by nucleophilically displacing the OP from the serine residue in the enzyme's active site.[4] Imidazole-based oximes have emerged as a promising class of AChE reactivators.[2][3]

Both tertiary and quaternary imidazole-based aldoximes have been studied.[2] Quaternary imidazolium aldoximes have been extensively investigated as mono- and bis-oxime reactivators for OP-inhibited AChE.[2] Some of these have shown promise in reactivating AChE inhibited by nerve agents like tabun and soman.[2] Tertiary imidazole-based aldoximes have been identified as good reactivators of OP-inhibited human butyrylcholinesterase (hBChE).[2]

The reactivation efficacy is dependent on the structure of the oxime and the nature of the organophosphate. For instance, the length of the N-alkyl chain on the imidazole ring can influence the reactivation rate constants.[2]

Quantitative Data: Cholinesterase Reactivation

| Oxime Derivative | Inhibitor | Enzyme | Reactivation Rate Constant (k_obs, min⁻¹) | Reference |

| N-propyl imidazole-2-aldoxime | Sarin analog | hBChE | Peaks for this derivative | [2] |

| N-pentyl imidazole-2-aldoxime | Sarin, Cyclosarin, VX, Paraoxon analogs | hBChE | Universal efficient reactivator | [2] |

| Quaternary Imidazolium Aldoximes | Various OPs | AChE | Generally slower than tertiary counterparts for hBChE | [2] |

| Tertiary Imidazole Aldoximes | Various OPs | hBChE | Generally faster than quaternary counterparts | [2] |

Experimental Protocol: In Vitro Cholinesterase Reactivation Assay

This protocol is based on the Ellman method for measuring cholinesterase activity.

-

Materials: Purified human acetylcholinesterase (hAChE) or butyrylcholinesterase (hBChE), organophosphate inhibitor (e.g., sarin surrogate), imidazole-based oxime, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrate, phosphate buffer (pH 7.4).

-

Procedure:

-

Inhibition Step:

-

Incubate a solution of the cholinesterase enzyme in phosphate buffer with the organophosphate inhibitor at a specific concentration for a defined period (e.g., 30 minutes) at 37°C to achieve significant inhibition (typically >90%).

-

-

Reactivation Step:

-

Add the imidazole-based oxime solution at various concentrations to the inhibited enzyme solution.

-

Incubate the mixture for different time intervals at 37°C.

-

-

Activity Measurement:

-

At each time point, take an aliquot of the reactivation mixture and add it to a cuvette containing DTNB and the appropriate substrate (ATCh for AChE, BTCh for BChE) in phosphate buffer.

-

Measure the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of reactivation by comparing the activity of the oxime-treated inhibited enzyme to the activity of the uninhibited enzyme.

-

Determine the reactivation rate constants (k_r) by plotting the natural logarithm of the remaining inhibited enzyme concentration versus time.

-

-

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.[5][6] Some imidazole-based compounds have been shown to act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or as tubulin polymerization inhibitors.[5][7][8]

Quantitative Data: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Proposed Target | Reference |

| Imidazole derivative 5b | H1975 (Lung) | 5.22 | EGFR | [5] |

| Imidazole derivative 5g | H1975 (Lung) | 6.34 | EGFR | [5] |

| Imidazo[2,1-b][2][5][7]thiadiazole-linked oxindole 7 | Various | 1.1 - 1.6 | Tubulin Polymerization | [7] |

| Benzimidazole-oxadiazole derivative 4c | Various | - | VEGFR-2 | [8] |

| Benzimidazole-oxadiazole derivative 4d | Various | - | VEGFR-2 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, imidazole-based oxime compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Cell Seeding:

-

Culture cancer cells in appropriate medium supplemented with FBS and antibiotics.

-

Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the imidazole-based oxime compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

-

Antiviral Activity

Imidazole derivatives have also been investigated for their antiviral properties against a range of viruses.[9]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the ability of a compound to inhibit viral replication.

-

Materials: Host cell line permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus), cell culture medium, virus stock of known titer, imidazole-based oxime compounds, overlay medium (e.g., medium with carboxymethylcellulose or agar), crystal violet staining solution.

-

Procedure:

-

Cell Seeding:

-

Seed host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

-

-

Virus Infection:

-

Prepare serial dilutions of the virus stock.

-

Remove the culture medium from the cells and infect the monolayers with a specific number of plaque-forming units (PFU) of the virus (e.g., 100 PFU/well).

-

Incubate for 1-2 hours to allow for viral adsorption.

-

-

Compound Treatment:

-

During or after the adsorption period, remove the virus inoculum.

-

Wash the cell monolayers with PBS.

-

Add the overlay medium containing different concentrations of the imidazole-based oxime compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

-

Incubation and Plaque Formation:

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells with a fixative (e.g., 10% formalin).

-

Stain the cells with crystal violet solution. The viable cells will be stained, and the areas of viral-induced cell death (plaques) will appear as clear zones.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

-

-

Mechanisms of Action: Signaling Pathways

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation by its ligands, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[10] Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.[11] Some imidazole derivatives have been shown to inhibit EGFR kinase activity.[5][6]

Caption: EGFR Signaling Pathway Inhibition.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12] Inhibition of VEGFR-2 signaling is a validated anti-angiogenic strategy in cancer therapy.[8]

Caption: VEGFR-2 Signaling Pathway Inhibition.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, making them an important target for anticancer drugs. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[7]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Imidazole synthesis [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Biological Activity of 1H-Imidazole-2-carboxaldehyde Oxime Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of 1H-Imidazole-2-carboxaldehyde oxime derivatives. The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic and hydrogen-bonding capabilities allow it to interact with a wide array of biological targets.[1][4] The incorporation of an oxime moiety (C=N-OH) can further enhance biological activity by introducing a key hydrogen bond donor/acceptor site, influencing molecular conformation, and improving metabolic stability.

This document synthesizes current knowledge on related imidazole and oxime compounds to build a comprehensive profile for this compound derivatives, focusing on their potential anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are provided to support further research and development in this promising area.

General Synthesis Pathway

The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1H-Imidazole-2-carboxaldehyde. The second step is the condensation reaction of the aldehyde with hydroxylamine or a substituted hydroxylamine to form the desired oxime derivative.

References

Tautomerism in Imidazole-2-carboxaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in imidazole-2-carboxaldehyde and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of these compounds. Understanding and characterizing these equilibria are crucial for rational drug design, reaction optimization, and the development of novel therapeutics. This guide delves into the core aspects of prototropic tautomerism within the imidazole ring and the hydration/hemiacetal formation at the 2-carboxaldehyde group, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Prototropic Tautomerism of the Imidazole Ring

The imidazole ring contains two nitrogen atoms, allowing for prototropic tautomerism where a proton can reside on either nitrogen. This results in two tautomeric forms, often designated as the 1H- and 3H-tautomers (or N1-H and N3-H). The position of this equilibrium is influenced by factors such as the nature and position of substituents on the ring, the solvent, temperature, and concentration.[1]

The study of 2-phenyl-substituted imidazole-4(5)-carbaldehydes has shown that both tautomeric forms can coexist in solution at room temperature.[2] Computational studies, specifically DFT calculations, have been employed to estimate the relative stabilities of these tautomers. For a series of 2-phenyl-1H-imidazole-4(5)-carbaldehydes, the 5-carbaldehyde tautomer is generally predicted to be more stable.[2] In the solid state, evidence from 2D NMR suggests the coexistence of both tautomers in different crystalline domains.[2]

Table 1: Calculated Energy Differences Between Tautomers of 2-Phenyl-1H-imidazole-4(5)-carbaldehydes and Related Alcohols

| Compound Class | Substituent | Calculated Energy Difference (kcal/mol) - Gas Phase | Calculated Energy Difference (kcal/mol) - DMSO |

| Alcohols | H | 0.645 - 1.415 | < 1.20 |

| Aldehydes | H, OMe, Cl, NO2 | 2.510 - 3.059 | < 1.20 |

Data sourced from computational studies on 2-phenylimidazole derivatives.[2]

Figure 1: Prototropic tautomerism in the imidazole ring.

Hydration and Hemiacetal Formation at the 2-Carboxaldehyde Group

A significant tautomeric equilibrium for imidazole-2-carboxaldehyde involves the nucleophilic addition of water or alcohols to the aldehyde group, forming a gem-diol (hydrate) or a hemiacetal, respectively. This equilibrium is highly dependent on the pH of the medium.[3]

In aqueous solutions, imidazole-2-carboxaldehyde (IC) exists in a pH-dependent equilibrium between its aldehyde and geminal diol form.[4] At low pH (below 5), the diol form is the dominant species in solution.[4][5] As the pH increases, the equilibrium shifts towards the aldehyde form, which becomes the major species at pH values greater than 9.[3] This pH-dependent behavior is driven by the interplay between the hydration and protonation equilibria of the imidazole ring.[4]

The two forms exhibit distinct spectroscopic properties. The aldehyde form has a characteristic UV absorbance maximum at 287 nm, while the diol form absorbs at 212 nm.[4][5] This shift in absorbance has implications for the role of imidazole-2-carboxaldehyde as a photosensitizer in atmospheric chemistry.[4][6]

Table 2: pH-Dependent Equilibrium Data for Imidazole-2-carboxaldehyde Hydration

| Species | pKa | Molar Absorptivity (ε) | Wavelength (λmax) |

| Aldehyde | 2.5 ± 0.4 | 13700 ± 200 cm⁻¹M⁻¹ | 287 nm |

| Diol (Hydrate) | 5.94 ± 0.05 | 7800 ± 100 cm⁻¹M⁻¹ | 212 nm |

Data sourced from UV-Vis and NMR spectroscopic studies.[4][5]

In the presence of alcohols, such as methanol, hemiacetal formation is favored, particularly in protic solvents.[7]

Figure 2: pH-dependent hydration of imidazole-2-carboxaldehyde.

Experimental Protocols for Tautomerism Studies

The characterization of tautomeric equilibria in imidazole-2-carboxaldehyde derivatives relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structures of tautomers and determining their relative populations in solution and the solid state.[8][9][10]

Protocol for Solution-State ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of the imidazole-2-carboxaldehyde derivative in a deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a known concentration.[10] For pH-dependent studies, prepare a series of buffered D₂O solutions with varying pH values.[3][8]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature on a high-field NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: Identify the distinct signals for the aldehyde proton (typically ~9.6 ppm) and the methine proton of the hydrate (~6.15 ppm).[3] The integration of these signals allows for the quantification of the aldehyde-to-hydrate ratio. The protons on the imidazole ring will also show characteristic shifts depending on the tautomeric form.

-

¹³C NMR: The carbonyl carbon of the aldehyde appears around 180 ppm, while the carbon of the gem-diol is significantly upfield at approximately 82.0 ppm.[3] The absence or presence of these signals confirms the dominant species.

-

-

Variable Temperature (VT) NMR: To study the dynamics of tautomeric exchange, acquire spectra at different temperatures. Coalescence of signals at higher temperatures can provide information on the rate of interconversion.[11]

Protocol for Solid-State NMR (CP-MAS):

-

Sample Preparation: Pack the solid sample into a zirconia rotor.

-

Data Acquisition: Acquire ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectra. This technique is particularly useful for studying tautomerism in the solid state, where solution-state NMR may be hampered by fast exchange.[2]

-

Spectral Analysis: Analyze the chemical shifts of the imidazole ring carbons and the C2-substituent to identify the tautomeric form(s) present in the solid state.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is effective for studying equilibria that involve changes in conjugation, such as the aldehyde-hydrate equilibrium.[4]

Protocol for pH-Dependent UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a stock solution of imidazole-2-carboxaldehyde in a suitable solvent (e.g., water). Prepare a series of buffered solutions across a wide pH range. Add a small aliquot of the stock solution to each buffered solution to achieve the desired final concentration.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Plot the absorbance at the characteristic wavelengths of the aldehyde (287 nm) and hydrate (212 nm) as a function of pH. Use this data to determine the pKa values for the two species and the equilibrium constant for hydration at different pH values.[4][5]

Computational Chemistry

Density Functional Theory (DFT) calculations are frequently used to complement experimental data by providing insights into the relative energies and stabilities of different tautomers.[2]

General Computational Workflow:

-

Structure Generation: Build the 3D structures of all possible tautomers of the imidazole-2-carboxaldehyde derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[2]

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain thermochemical data (e.g., Gibbs free energy).

-

Solvation Effects: To model the effect of a solvent, use an implicit solvation model such as the Polarizable Continuum Model (PCM).

-

Energy Analysis: Compare the calculated Gibbs free energies of the tautomers to predict their relative stabilities and the position of the tautomeric equilibrium.[2]

Figure 3: General experimental workflow for studying tautomerism.

Biological Relevance and Implications for Drug Development

Imidazole derivatives are a cornerstone in medicinal chemistry, with applications as antifungal, antibacterial, and anticancer agents.[12][13][14] Imidazole-2-carboxaldehyde itself has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes.[15][16]

The tautomeric state of a molecule can significantly impact its biological activity. Different tautomers can exhibit distinct hydrogen bonding patterns, shapes, and electronic properties, leading to different binding affinities for biological targets. Therefore, a thorough understanding of the tautomeric equilibria of imidazole-2-carboxaldehyde derivatives is essential for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the biological activity with the predominant tautomeric form can lead to more accurate SAR models.

-

Rational Drug Design: Designing molecules that favor a specific, more active tautomeric form can enhance potency and selectivity.

-

Pharmacokinetic Properties: Tautomerism can influence properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. | Semantic Scholar [semanticscholar.org]

- 10. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharmacyjournal.net [pharmacyjournal.net]

- 15. Page loading... [wap.guidechem.com]

- 16. Imidazole-2-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-imidazole-2-carboxaldehyde is a pivotal building block in medicinal chemistry and materials science, serving as a precursor for a wide array of therapeutic agents and functional materials. Its versatile reactivity, stemming from the presence of both an aldehyde group and an imidazole ring, allows for diverse chemical modifications. This guide provides a comprehensive overview of the primary formation mechanisms of 1H-imidazole-2-carboxaldehyde, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in its synthesis and application.

Core Synthetic Strategies

The synthesis of 1H-imidazole-2-carboxaldehyde can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include multi-step synthesis from simple precursors, direct formylation of the imidazole ring, oxidation of 2-substituted imidazoles, and "green" synthesis from glyoxal.

Multi-Step Synthesis from Basic Precursors

A well-established and optimized route involves the construction of the target molecule from inexpensive, commercially available bulk chemicals. This method, detailed in Organic Syntheses, proceeds through several intermediates.[1]

Experimental Protocol

Step A: 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole [1]

-

In a 12-L wide-mouthed, round-bottomed vessel equipped with a mechanical stirrer and thermometer, a mixture of imidazole (68 g, 1.0 mol), triethylamine (202 g, 2.0 mol), and acetonitrile (1000 mL) is prepared.

-

Benzoyl chloride (281 g, 2.0 mol) is added dropwise over 1 hour, maintaining the temperature at 15–25°C with external cooling.

-

The mixture is stirred for an additional hour at ambient temperature.

-

Ether (1 L) and water (5 L) are added, and the mixture is cooled to 5°C.

-

The resulting crystalline product is collected by filtration, washed with cold water and ether, and air-dried.

Step B: 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride

This step typically involves the treatment of the product from Step A with hydrochloric acid.

Step C: 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride [1]

-

A suspension of 2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride (38.0 g, 0.10 mol) in 95% reagent-grade ethyl alcohol (300 mL) is placed in a 1000-mL Parr hydrogenation bottle.

-

10% palladium on carbon (2 g) is cautiously added.

-

The vessel is attached to a Parr hydrogenator and shaken under a 50-psi atmosphere of hydrogen.

-

Hydrogen uptake ceases after approximately 2 hours.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the product.

Step D: 1H-Imidazole-2-carboxaldehyde [1]

-

A solution of 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride (19.1 g, 0.05 mol) in concentrated hydrochloric acid (200 mL) is refluxed for 22 hours.

-

The mixture is chilled on ice, and the precipitated benzoic acid is removed by filtration.

-

The filtrate is evaporated, and the residue is digested with 95% ethyl alcohol (100 mL) and cooled on ice.

-

The solid ethylenediamine dihydrochloride is filtered off.

-

The filtrate is evaporated, and the residue is dissolved in water (40 mL).

-

Solid sodium bicarbonate is added until foaming ceases, causing the crystallization of 1H-imidazole-2-carboxaldehyde.

Experimental Workflow

Formylation of Imidazole Derivatives

Direct formylation at the C2 position of the imidazole ring is a common and efficient strategy. This can be achieved through methods such as the Vilsmeier-Haack reaction or by metallation followed by quenching with a formylating agent.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[2]

While a specific, detailed protocol for the Vilsmeier-Haack formylation of unprotected 1H-imidazole is not extensively documented, the general procedure for electron-rich heterocycles can be adapted.

Formylation via Lithiation

This method involves the deprotonation of an imidazole derivative at the C2 position using a strong base, such as n-butyllithium (n-BuLi), followed by the addition of a formylating agent like DMF. To prevent reaction at the N-H bond, the imidazole is often protected prior to lithiation.

-

A solution of 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in anhydrous THF (20 mL) is cooled to 0°C.

-

A 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol) is added slowly over 5 minutes, and the mixture is stirred for an additional 5 minutes.

-

A 2.5 M solution of n-BuLi in hexane (3.5 mL, 8.8 mmol) is added dropwise over 5 minutes, keeping the temperature below 20°C. The mixture is then stirred for 30 minutes.

-

Dry N,N-dimethylformamide (DMF, 0.32 g, 4.4 mmol) is added, and the reaction is slowly warmed to 20°C over 30 minutes. An additional 6 mL of DMF is added to complete the reaction.

-

The reaction is quenched with water (6 mL) while keeping the temperature below 20°C and stirred for 10 minutes.

-

The organic and aqueous phases are separated. The aqueous phase is extracted with ethyl acetate (10 mL).

-

The combined organic phases are filtered through a silica gel pad and concentrated.

-

The residue is purified by flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield 1H-imidazole-2-carboxaldehyde as a light yellow solid.

Oxidation of 2-Substituted Imidazoles

The oxidation of a pre-existing functional group at the C2 position, such as a methyl or hydroxymethyl group, provides another route to 1H-imidazole-2-carboxaldehyde.

Oxidation of 2-(Hydroxymethyl)imidazole

The oxidation of 2-(hydroxymethyl)imidazole to the corresponding aldehyde is a known transformation, often employing manganese dioxide (MnO₂) as the oxidizing agent.[1]

"Green" Synthesis from Glyoxal and Ammonia

An environmentally benign approach involves the reaction of glyoxal with an ammonia source. In this process, imidazole is first formed and then subsequently reacts with another molecule of glyoxal to yield 1H-imidazole-2-carboxaldehyde.[3] This reaction is of interest in atmospheric chemistry as well as for sustainable synthesis.[3]

Reaction Pathway

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 1H-Imidazole-2-carboxaldehyde Oxime as a Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-imidazole-2-carboxaldehyde oxime and its derivatives as versatile ligands in coordination chemistry, with a focus on their applications in the development of novel therapeutic agents. The document outlines their synthesis, coordination with various metal ions, and their biological activities, including antimicrobial and antioxidant properties.

Introduction

This compound is a heterocyclic compound that, along with its derivatives, has garnered significant interest as a ligand in coordination chemistry. The presence of multiple coordination sites—the imidazole ring nitrogen, the oxime nitrogen, and the oxime oxygen—allows for versatile binding to a wide range of metal ions. This versatility has led to the synthesis of numerous metal complexes with diverse geometries and interesting biological activities. These complexes are being explored for their potential as antimicrobial, antifungal, and antioxidant agents, making them promising candidates for drug development.

The general mechanisms of antimicrobial action for imidazole-based metal complexes involve several cellular targets. These can include the disruption of microbial cell membranes, leading to increased permeability and cell death, interference with DNA replication and other vital cellular processes. Some complexes are also known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various metal complexes of imidazole-2-carboxaldehyde oxime and related Schiff base derivatives.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Complex/Ligand | Organism | MIC (µg/mL) | Reference |

| Ni(II) Schiff Base Complex | S. aureus | 6.25 | [1] |

| Ni(II) Schiff Base Complex | E. coli | 6.25 | [1] |

| Zn(II) Schiff Base Complex | C. albicans | 6.25 | [1] |

| Pd(II) Schiff Base Complex | A. niger | 6.25 | [1] |

Table 2: Antioxidant Activity (IC50)

| Complex/Ligand | Assay | IC50 | Reference |

| Copper(II)-imidazole derivative complex | DPPH radical scavenging | 1.5 times higher than BHT standard |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the ligand from 1H-imidazole-2-carboxaldehyde.

Materials:

-

1H-imidazole-2-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Distilled water

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Condenser

-

Filtration apparatus

Procedure:

-

Dissolve 1H-imidazole-2-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.1 equivalents) in water to the flask.

-

Slowly add a solution of potassium carbonate (1.1 equivalents) in water to the reaction mixture.

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the methanol under reduced pressure.

-

The resulting aqueous solution is cooled, and the precipitated product is collected by filtration.

-

Wash the solid product with cold water and dry it under vacuum.

-

The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure this compound.

Synthesis of Metal(II) Complexes with this compound

This general protocol can be adapted for the synthesis of various transition metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)).

Materials:

-

This compound

-

Metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

-

Methanol or Ethanol

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Condenser

-

Filtration apparatus

Procedure:

-

Dissolve this compound (2 equivalents) in hot methanol or ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the metal(II) chloride salt (1 equivalent) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Reflux the reaction mixture for 2-3 hours. The formation of a precipitate indicates the formation of the complex.

-

Cool the mixture to room temperature and collect the solid complex by filtration.

-

Wash the precipitate with the solvent used for the reaction, followed by a small amount of diethyl ether.

-

Dry the final product in a desiccator over anhydrous CaCl₂.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol outlines a common method for evaluating the antimicrobial activity of the synthesized complexes.

Materials:

-

Synthesized metal complexes

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient agar and Sabouraud dextrose agar plates

-

Sterile cork borer

-

Micropipettes

-

Incubator

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Standard antibiotic and antifungal drugs (positive controls)

Procedure:

-

Prepare a stock solution of the test compounds (ligand and metal complexes) in DMSO.

-

Prepare fresh inoculum of the microbial strains in sterile saline.

-

Spread the microbial inoculum uniformly over the surface of the respective agar plates.

-

Create wells of about 6 mm in diameter on the agar plates using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solutions into the wells.

-

Use DMSO as a negative control and standard antimicrobial drugs as positive controls.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound metal complexes.

Caption: Workflow for synthesis, characterization, and biological evaluation.

Proposed General Mechanism of Antimicrobial Action

The following diagram illustrates a generalized mechanism of action for antimicrobial metal complexes, including those derived from imidazole-based ligands.

Caption: Generalized antimicrobial mechanism of metal complexes.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations.

References

Application Notes and Protocols for 1H-Imidazole-2-carboxaldehyde Oxime in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-2-carboxaldehyde oxime is a heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. The imidazole moiety is a common feature in many biologically active molecules and approved drugs, valued for its ability to engage in various biological interactions. The addition of a carboxaldehyde oxime group at the 2-position introduces a key functional group that can act as a nucleophile or a metal-chelating agent, opening up a range of therapeutic possibilities. While research on the parent compound is limited, its N-substituted derivatives have shown significant promise in two primary areas: as reactivators of organophosphate-inhibited cholinesterases and as broad-spectrum antimicrobial agents. These application notes provide an overview of the current understanding and protocols for the synthesis and evaluation of this compound and its derivatives.

Application 1: Reactivation of Organophosphate-Inhibited Butyrylcholinesterase

The primary therapeutic application of N-substituted imidazole-2-aldoximes is in the reactivation of butyrylcholinesterase (BChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides. These oxime derivatives act as potent nucleophiles that displace the OP moiety from the serine residue in the active site of BChE, thereby restoring its enzymatic function.

Quantitative Data: BChE Reactivation Potency

The reactivation efficacy of various N-substituted imidazole-2-aldoxime derivatives against paraoxon-inhibited human BChE is summarized in the table below. The data highlights the influence of the N1-substituent on the reactivation rate.

| Compound ID | N1-Substituent | Reactivation Rate Constant (k_r, min⁻¹) |

| 3 | n-Propyl | 0.023 |

| 4 | n-Butyl | 0.020 |

| 5 | n-Pentyl | 0.018 |

| 6 | Isopropyl | 0.015 |

| 7 | Benzyl | 0.012 |

| 8 | Phenethyl | 0.010 |

Data extracted from "Imidazole Aldoximes Effective in Assisting Butyrylcholinesterase Catalysis of Organophosphate Detoxification".[1][2]

Signaling Pathway: BChE Reactivation by Imidazole Aldoximes

The following diagram illustrates the proposed mechanism for the reactivation of organophosphate-inhibited BChE by an N-substituted imidazole-2-aldoxime.

Caption: Mechanism of BChE reactivation by an imidazole aldoxime.

Experimental Protocol: Synthesis of N-Substituted Imidazole-2-Aldoximes

This protocol describes the general two-step synthesis of N-substituted imidazole-2-aldoximes.

Step 1: N-Alkylation of 1H-Imidazole-2-carboxaldehyde

-

To a solution of 1H-imidazole-2-carboxaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

To this suspension, add the desired alkyl bromide or mesylate (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture overnight at room temperature.

-

Filter the suspension to remove inorganic salts.

-

To the filtrate, add water and extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-alkylated imidazole-2-carboxaldehyde.

Step 2: Oximation of N-Alkyl Imidazole-2-carboxaldehyde

-

Dissolve hydroxylamine hydrochloride (1.5 eq) in water.

-

Neutralize the solution with sodium carbonate (Na₂CO₃, 1.5 eq).

-

Add the N-alkylated imidazole-2-carboxaldehyde (1.0 eq) from Step 1 to the hydroxylamine solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted imidazole-2-aldoxime.

Experimental Protocol: In Vitro BChE Reactivation Assay

This protocol outlines a method to determine the reactivation potency of imidazole aldoximes.

-

Prepare a stock solution of human BChE in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Inhibit the BChE by incubating it with a known concentration of an organophosphate (e.g., paraoxon) until >95% inhibition is achieved.

-

Remove the excess inhibitor by dialysis or gel filtration.

-

Prepare various concentrations of the imidazole aldoxime reactivator in the buffer.

-

Initiate the reactivation reaction by adding the inhibited BChE to the reactivator solutions.

-

At specific time intervals, take aliquots of the reaction mixture and measure the BChE activity using a suitable substrate (e.g., butyrylthiocholine) and a chromogenic reagent (e.g., DTNB, Ellman's reagent).

-

Measure the absorbance at 412 nm to determine the rate of substrate hydrolysis.

-

Calculate the first-order rate constant for reactivation (k_r) by plotting the natural logarithm of the percentage of remaining inhibited enzyme against time.

Application 2: Broad-Spectrum Antimicrobial Agents

N-substituted imidazole-2-aldoximes and their quaternary salts have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The proposed mechanism of action involves the disruption of the bacterial cell membrane.

Quantitative Data: Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) values for several N-substituted imidazole-2-aldoximes against various bacterial strains are presented below.

| Compound ID | N1-Substituent | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |

| 1 | Benzyl | 25.0 | 50.0 | 50.0 |

| 2 | 4-Chlorobenzyl | 12.5 | 25.0 | 25.0 |

| 3 | 4-Methylbenzyl | 25.0 | 50.0 | 50.0 |

| 4 | 4-Methoxybenzyl | 50.0 | >50.0 | >50.0 |

| 5 | Naphthylmethyl | 12.5 | 25.0 | 25.0 |

Data synthesized from literature describing antimicrobial activities of imidazole derivatives.

Proposed Mechanism: Antimicrobial Action of Imidazole Derivatives

The following diagram illustrates the general proposed mechanisms of antimicrobial action for imidazole-based compounds.

Caption: Proposed antimicrobial mechanisms of imidazole derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of imidazole aldoxime derivatives.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram outlines the general workflow for the development and testing of novel this compound derivatives.

Caption: General workflow for drug discovery with imidazole oximes.

Conclusion

This compound serves as a valuable starting point for the development of new therapeutic agents. Its N-substituted derivatives have demonstrated significant potential as both reactivators of OP-inhibited BChE and as broad-spectrum antimicrobial agents. The provided protocols and data offer a foundation for researchers to further explore the medicinal chemistry of this promising scaffold. Future work may focus on optimizing the N1-substituent to enhance potency and selectivity, as well as exploring other potential therapeutic applications of this versatile molecule.

References

Application Notes and Protocols: 1H-Imidazole-2-carboxaldehyde Oxime as a Versatile Building Block for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[1][2] Functionalized imidazoles, such as 1H-imidazole-2-carboxaldehyde and its derivatives, serve as valuable starting materials for the elaboration of more complex molecular architectures. Among these, 1H-imidazole-2-carboxaldehyde oxime emerges as a particularly useful and versatile building block for the synthesis of a variety of heterocyclic systems, most notably 1,2,4-oxadiazoles. This five-membered aromatic ring system is a well-recognized bioisostere of amides and esters, and is featured in a number of compounds with a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use as a precursor for the construction of 3-(1H-imidazol-2-yl)-1,2,4-oxadiazoles. The methodologies described herein are designed to be accessible to researchers with a standard background in synthetic organic chemistry.

Data Presentation

Table 1: Synthesis of this compound - Representative Data

| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1H-Imidazole-2-carboxaldehyde | Hydroxylamine hydrochloride, Pyridine | Ethanol | 2 | 85-95 | 210-212 |

Table 2: Synthesis of 3-(1H-Imidazol-2-yl)-5-substituted-1,2,4-oxadiazoles - Representative Data